REACTION_SMILES
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[Br-:15].[Br-:16].[Br-:17].[Cl:1][c:2]1[c:3]([C:12]([CH3:13])=[O:14])[n:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[O:48]1[CH2:49][CH2:50][CH2:51][CH2:52]1.[c:18]1([N+:19]([CH3:20])([CH3:21])[CH3:22])[cH:23][cH:24][cH:25][cH:26][cH:27]1.[c:28]1([N+:29]([CH3:30])([CH3:31])[CH3:32])[cH:33][cH:34][cH:35][cH:36][cH:37]1.[c:38]1([N+:39]([CH3:40])([CH3:41])[CH3:42])[cH:43][cH:44][cH:45][cH:46][cH:47]1>>[Cl:1][c:2]1[c:3]([C:12]([CH2:13][Br:15])=[O:14])[n:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ncc(C(F)(F)F)cc1Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CBr)c1ncc(C(F)(F)F)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |